4-(Trifluoromethyl)benzyl alcohol
CAS No.: 349-95-1
Cat. No.: VC21201546
Molecular Formula: C8H7F3O
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349-95-1 |
---|---|
Molecular Formula | C8H7F3O |
Molecular Weight | 176.14 g/mol |
IUPAC Name | [4-(trifluoromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 |
Standard InChI Key | MOOUWXDQAUXZRG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CO)C(F)(F)F |
Introduction
Structural Identification and Nomenclature
4-(Trifluoromethyl)benzyl alcohol is an organic compound characterized by a benzene ring substituted with both a trifluoromethyl group and a hydroxymethyl group in the para position. This structural arrangement gives the compound its distinctive properties and reactivity patterns.
Identification Information
The compound has several synonyms and identifiers in chemical databases and literature, as detailed in the following table:
Parameter | Information |
---|---|
IUPAC Name | [4-(trifluoromethyl)phenyl]methanol |
Common Synonyms | 4-Trifluoromethyl benzyl alcohol, 4-Hydroxymethylbenzotrifluoride, p-Trifluoromethylbenzyl alcohol, 4-Trifluoromethyl benzene methanol |
CAS Registry Number | 349-95-1 |
Molecular Formula | C₈H₇F₃O |
Molecular Weight | 176.14 g/mol |
MDL Number | MFCD00004661 |
PubChem CID | 67684 |
Beilstein Reference | 1450174 |
InChIKey | MOOUWXDQAUXZRG-UHFFFAOYSA-N |
The compound is defined in ChEBI as "an aromatic primary alcohol functionally related to a benzyl alcohol" . The presence of the trifluoromethyl group significantly influences the compound's physical properties and reactivity compared to unsubstituted benzyl alcohol.
Physical and Chemical Properties
4-(Trifluoromethyl)benzyl alcohol possesses a unique set of physical and chemical properties that make it valuable for various applications in synthetic chemistry and pharmaceutical development.
Physical Properties
The compound exists as a colorless to light yellow liquid at room temperature, with physical properties as outlined in the following table:
It's worth noting that there are slight discrepancies in the reported melting point and flash point values between different sources, which may be attributed to variations in measurement methods or sample purity.
Structural Information
The molecular structure of 4-(Trifluoromethyl)benzyl alcohol features a benzene ring with a trifluoromethyl group (-CF₃) at the para position and a hydroxymethyl group (-CH₂OH). This structure can be represented using various notations:
Notation Type | Representation |
---|---|
SMILES | C1(CO)=CC=C(C(F)(F)F)C=C1 |
InChI | InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 |
The presence of the trifluoromethyl group introduces significant electronic effects, making the compound's reactivity different from that of benzyl alcohol. The -CF₃ group is strongly electron-withdrawing, which affects the electron density distribution across the molecule and influences its chemical behavior in various reactions.
Applications and Uses
4-(Trifluoromethyl)benzyl alcohol has several important applications in pharmaceutical development, chemical synthesis, and analytical chemistry.
Pharmaceutical Applications
The compound serves as a valuable pharmaceutical intermediate in drug development processes . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to:
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Enhance metabolic stability of drug molecules
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Increase lipophilicity, potentially improving membrane permeability
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Alter electronic properties of adjacent functional groups
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Modify the binding affinity to target proteins
These properties make 4-(Trifluoromethyl)benzyl alcohol a useful building block for the synthesis of more complex pharmaceutical compounds. The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, has become increasingly important in drug design strategies.
Research Applications
Beyond pharmaceutical development, 4-(Trifluoromethyl)benzyl alcohol finds application in various research contexts:
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Spectroscopic Studies: The compound is used to predict NMR spectrum patterns, serving as a reference material in analytical chemistry .
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Kinetic Studies: It serves as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium(IV) .
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Photocatalytic Oxidation Research: The compound can undergo photocatalytic oxidation to corresponding aldehydes on TiO₂ photocatalyst under O₂ atmosphere .
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Chemical Transformations: It can participate in various chemical reactions, including oxidation processes to form corresponding aldehydes and carboxylic acids as demonstrated in photocatalytic studies .
These diverse applications highlight the compound's utility as both a synthetic building block and a model substrate for studying various chemical processes.
Concentration | Amount of Compound |
---|---|
1 mM | 0.176 g in 1000 mL solvent |
5 mM | 0.881 g in 1000 mL solvent |
10 mM | 1.761 g in 1000 mL solvent |
For specific research applications requiring precise concentrations, more detailed preparation tables are available that account for different starting amounts of the compound .
Chemical Reactivity
4-(Trifluoromethyl)benzyl alcohol exhibits reactivity patterns typical of benzylic alcohols, modified by the electronic effects of the trifluoromethyl group.
Oxidation Reactions
The compound can undergo oxidation reactions to form the corresponding aldehyde and carboxylic acid derivatives. Research has demonstrated that 4-(Trifluoromethyl)benzyl alcohol can participate in photocatalytic oxidation processes:
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Photocatalytic oxidation on TiO₂ under O₂ atmosphere to form the corresponding aldehyde .
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Potential participation in external catalyst-free photo-oxidation processes, similar to other aromatic alcohols that can be converted to carboxylic acids or ketones .
The oxidation typically proceeds through the aldehyde intermediate before forming the carboxylic acid, with the reaction rate influenced by factors such as light irradiation and reaction conditions.
Other Transformations
As a benzylic alcohol, 4-(Trifluoromethyl)benzyl alcohol can potentially undergo various other transformations, including:
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Esterification reactions
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Etherification
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Conversion to halides via reaction with appropriate halogenating agents
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Dehydration reactions
The presence of the trifluoromethyl group alters the electronic properties of the molecule compared to simple benzyl alcohol, potentially affecting reaction rates and product distributions in these transformations.
Analytical Characterization
Analytical characterization of 4-(Trifluoromethyl)benzyl alcohol is essential for confirming its identity and purity in research and pharmaceutical applications.
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: The presence of the trifluoromethyl group leads to characteristic signals in both ¹H and ¹³C NMR spectra. Additionally, ¹⁹F NMR can provide valuable information about the fluorine environment.
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IR Spectroscopy: Expected to show characteristic bands for the hydroxyl group, aromatic C-H stretching, and C-F stretching vibrations.
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Mass Spectrometry: The molecular ion peak at m/z 176 corresponds to the molecular weight, with fragmentation patterns characteristic of benzylic alcohols and trifluoromethyl-substituted aromatics.
These spectroscopic techniques, combined with physical property measurements, provide comprehensive characterization of the compound.
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